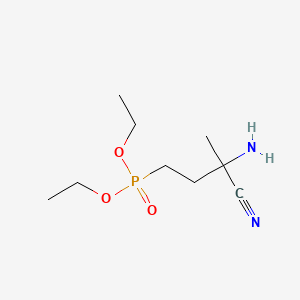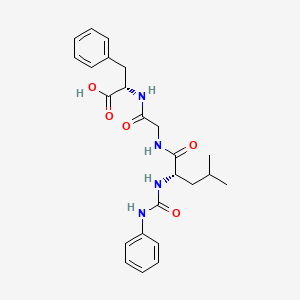
N-(Phenylcarbamoyl)-L-leucylglycyl-L-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Phenylcarbamoyl)-L-leucylglycyl-L-phenylalanine is a synthetic peptide compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a phenylcarbamoyl group attached to the L-leucylglycyl-L-phenylalanine peptide backbone. Its unique structure allows it to participate in a variety of chemical reactions and biological processes, making it a valuable subject of study in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Phenylcarbamoyl)-L-leucylglycyl-L-phenylalanine typically involves the stepwise assembly of the peptide backbone followed by the introduction of the phenylcarbamoyl group. The process begins with the protection of the amino groups of L-leucine, glycine, and L-phenylalanine using suitable protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl). The protected amino acids are then coupled using peptide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base such as DIPEA (N,N-diisopropylethylamine). After the peptide chain is assembled, the protecting groups are removed, and the phenylcarbamoyl group is introduced using phenyl isocyanate under mild conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each coupling step. Purification of the final product is typically achieved through high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
N-(Phenylcarbamoyl)-L-leucylglycyl-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The phenylcarbamoyl group can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction of the peptide can lead to the formation of amine derivatives.
Substitution: The phenylcarbamoyl group can participate in nucleophilic substitution reactions, leading to the formation of substituted carbamates
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide backbone.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted carbamates. These products can be further characterized using spectroscopic techniques such as NMR (nuclear magnetic resonance) and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(Phenylcarbamoyl)-L-leucylglycyl-L-phenylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and modification reactions.
Biology: The compound is used in studies of protein-protein interactions and enzyme-substrate interactions.
Industry: The compound is used in the development of novel materials and as a building block for more complex molecules .
Wirkmechanismus
The mechanism of action of N-(Phenylcarbamoyl)-L-leucylglycyl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylcarbamoyl group can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, leading to inhibition or modulation of enzyme activity. The peptide backbone allows for specific binding to target proteins, facilitating the study of protein-ligand interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-(Phenylcarbamoyl)-L-leucylglycyl-L-phenylalanine include:
- N-(Phenylcarbamoyl)-L-leucylglycyl-L-tyrosine
- N-(Phenylcarbamoyl)-L-leucylglycyl-L-tryptophan
- N-(Phenylcarbamoyl)-L-leucylglycyl-L-methionine
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of amino acids and the phenylcarbamoyl group, which confers unique chemical and biological properties
Eigenschaften
CAS-Nummer |
827613-31-0 |
|---|---|
Molekularformel |
C24H30N4O5 |
Molekulargewicht |
454.5 g/mol |
IUPAC-Name |
(2S)-2-[[2-[[(2S)-4-methyl-2-(phenylcarbamoylamino)pentanoyl]amino]acetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C24H30N4O5/c1-16(2)13-19(28-24(33)26-18-11-7-4-8-12-18)22(30)25-15-21(29)27-20(23(31)32)14-17-9-5-3-6-10-17/h3-12,16,19-20H,13-15H2,1-2H3,(H,25,30)(H,27,29)(H,31,32)(H2,26,28,33)/t19-,20-/m0/s1 |
InChI-Schlüssel |
DTFDOEUHVPNIBC-PMACEKPBSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)NC2=CC=CC=C2 |
Kanonische SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Bis[4-(trifluoromethyl)phenyl]anthracene](/img/structure/B12528729.png)
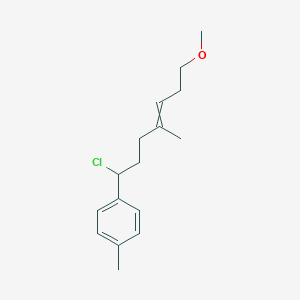
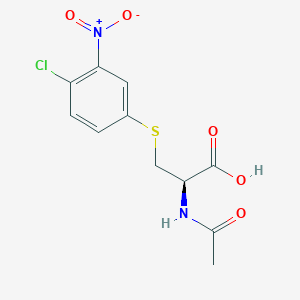

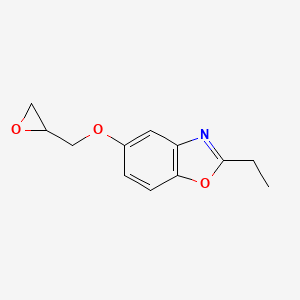
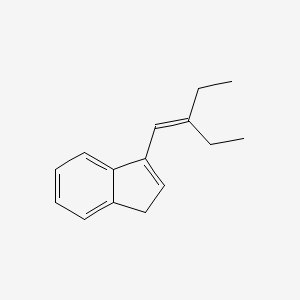
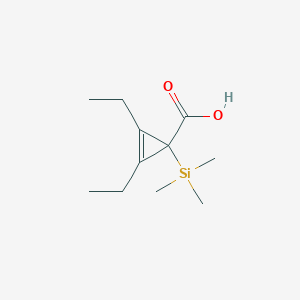
![Acetic acid;[1-(hydroxymethyl)-3-methyl-4-methylidenecyclopentyl]methanol](/img/structure/B12528765.png)
![2,2'-[(Oxan-4-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12528774.png)

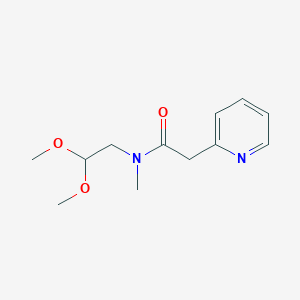
![[(Tetradecanoylcarbamothioyl)sulfanyl]acetic acid](/img/structure/B12528790.png)

